3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile
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Overview
Description
Novel ALK5 inhibitor; High Quality Biochemicals for Research Uses
Scientific Research Applications
Transforming Growth Factor-β Type 1 Receptor Kinase Inhibition
This compound has been studied for its inhibitory activity against ALK5, a type of transforming growth factor-β (TGF-β) type 1 receptor kinase. Research indicates that specific derivatives of this compound demonstrate potent inhibition of ALK5 phosphorylation, a key pathway in cellular processes. For instance, one derivative exhibited an IC50 value of 7.01 nM and showed significant inhibition in a luciferase reporter assay using HaCaT cells (Krishnaiah et al., 2012). Another study found that similar compounds had both high ALK5 inhibitory activity and kinase selectivity, alongside notable oral bioavailability, marking them as potential candidates for cancer immunotherapeutic or antifibrotic agents (Jin et al., 2014).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of related compounds. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives resulted in new compounds whose structures were confirmed using elemental and spectroscopic analysis. These synthesized compounds demonstrate the versatility and potential for further research in pharmaceutical chemistry (Mohamed, 2021).
Antibacterial Activity
Some derivatives of this compound have been evaluated for their antibacterial activity. For instance, a study synthesized novel derivatives and tested them against various bacterial strains, comparing their efficacy with reference drugs like ampicillin and gatifloxacin (Singh et al., 2010). The results from these studies contribute to understanding the antimicrobial potential of these compounds.
Properties
CAS No. |
1383123-98-5 |
---|---|
Molecular Formula |
C23H17N7S |
Molecular Weight |
423.498 |
IUPAC Name |
3-[[[4-(6-methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile |
InChI |
InChI=1S/C23H17N7S/c1-15-4-2-7-19(28-15)21-22(18-8-9-20-26-14-27-30(20)13-18)31-23(29-21)25-12-17-6-3-5-16(10-17)11-24/h2-10,13-14H,12H2,1H3,(H,25,29) |
InChI Key |
CBDNDJPIMQLOAF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)C2=C(SC(=N2)NCC3=CC(=CC=C3)C#N)C4=CN5C(=NC=N5)C=C4 |
Synonyms |
3-((5- ([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)thiazol- 2-ylamino)methyl)benzonitrile |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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